molecular formula C20H21F2N3O6S B1222431 [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate

[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate

Cat. No.: B1222431
M. Wt: 469.5 g/mol
InChI Key: BWVQPWJYQLXBCM-UHFFFAOYSA-N
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Description

[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a difluorophenyl group, a sulfonylamino group, and a benzoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the difluorophenyl sulfonyl chloride, which is then reacted with an amine to form the sulfonylamino intermediate. This intermediate is further reacted with benzoic acid derivatives under specific conditions to form the final ester compound. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound shares some structural similarities with the sulfonylamino group and benzoic acid moiety.

    2-Mercapto-5-benzimidazolesulfonic acid: Another compound with a sulfonic acid group and aromatic structure.

    Pyrocatechol Violet: Contains a benzenesulfonic acid group and is used in various chemical applications.

Uniqueness

What sets [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate apart is its unique combination of functional groups, which may confer distinct chemical properties and reactivity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H21F2N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C20H21F2N3O6S/c1-12(2)10-23-20(28)24-18(26)11-31-19(27)13-4-3-5-14(8-13)25-32(29,30)15-6-7-16(21)17(22)9-15/h3-9,12,25H,10-11H2,1-2H3,(H2,23,24,26,28)

InChI Key

BWVQPWJYQLXBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NC(=O)COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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